Cas no 4128-17-0 ((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate)

(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate Chemical and Physical Properties
Names and Identifiers
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- 2,6,10-Dodecatrien-1-ol,3,7,11-trimethyl-, 1-acetate, (2E,6E)-
- (2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl acetate
- (2E,6E)-Farnesyl acetate
- (E)-Farnesyl acetate
- (E,E)-Farnesyl acetate
- [(E,E)-3,7,11-Trimethyl-2,6,10-dodecatriene-1-yl]ester of acetic acid
- 2-trans-6-trans-Farnesyl acetate
- all-trans-Farnesyl acetate
- Farnesyl acetate, (E,E)-
- trans, trans-Farnesyl acetate
- trans,trans-Farnesol acetate
- trans-2-trans-6-Farnesyl acetate
- (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate
- (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate
-
- Inchi: InChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+
- InChI Key: ZGIGZINMAOQWLX-NCZFFCEISA-N
- SMILES: CC(=CCC/C(=C/CC/C(=C/COC(=O)C)/C)/C)C
Computed Properties
- Exact Mass: 264.20893
- Monoisotopic Mass: 264.20893
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 9
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 5.3
Experimental Properties
- Color/Form: liquid
- Density: 0.914 g/mL at 25 °C(lit.)
- Boiling Point: 115-125 °C/0.3 mmHg(lit.)
- Flash Point: Fahrenheit: >235.4 ° f
Celsius: >113 ° c - Refractive Index: n20/D 1.477(lit.)
- Solubility: Not determined
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T796695-5g |
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate |
4128-17-0 | 5g |
$ 155.00 | 2023-09-05 | ||
TRC | T796695-10g |
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate |
4128-17-0 | 10g |
$ 270.00 | 2023-09-05 | ||
TRC | T796695-5000mg |
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate |
4128-17-0 | 5g |
$155.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-237229-10 g |
trans,trans-Farnesyl acetate, |
4128-17-0 | 10g |
¥1,452.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-237229-10g |
trans,trans-Farnesyl acetate, |
4128-17-0 | 10g |
¥1452.00 | 2023-09-05 | ||
TRC | T796695-2500mg |
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate |
4128-17-0 | 2500mg |
$98.00 | 2023-05-17 | ||
TRC | T796695-2.5g |
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate |
4128-17-0 | 2.5g |
$ 98.00 | 2023-09-05 | ||
TRC | T796695-50g |
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate |
4128-17-0 | 50g |
$1258.00 | 2023-05-17 | ||
TRC | T796695-100g |
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate |
4128-17-0 | 100g |
$2199.00 | 2023-05-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 340480-10G |
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate |
4128-17-0 | 10g |
¥1864.99 | 2023-12-08 |
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate Related Literature
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1. Studies on macrocyclic diterpenoids. Part 10. First total synthesis of (±)-isosarcophytol-AYulin Li,Weidong Li,Ying Li J. Chem. Soc. Perkin Trans. 1 1993 2953
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Hong Thien Van,Tran Dinh Thang,Thao Nguyen Luu,Van Dat Doan RSC Adv. 2021 11 37767
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W. Parker,J. S. Roberts,R. Ramage Q. Rev. Chem. Soc. 1967 21 331
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Yujie Zhu,Julius Rebek Jr,Yang Yu Chem. Commun. 2019 55 3573
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Robert R. A. Freund,Philipp Gobrecht,Dietmar Fischer,Hans-Dieter Arndt Nat. Prod. Rep. 2020 37 541
Additional information on (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate
Compound CAS No 4128-17-0: (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate
The compound with CAS No 4128-17-0, commonly referred to as (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Acetate, is a highly specialized organic compound with a complex structure and versatile applications. This compound belongs to the class of esters and is characterized by its conjugated triene system and methyl substituents. The long-chain structure of this compound contributes to its unique physical and chemical properties.
Recent studies have highlighted the importance of conjugated systems in organic chemistry, particularly in the context of electronic transitions and photochemical reactions. The (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl group in this compound plays a pivotal role in determining its reactivity and stability. Researchers have found that the presence of multiple double bonds enhances the compound's ability to absorb UV light, making it a promising candidate for applications in photoprotection and optoelectronics.
The acetate group in (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl acetate contributes significantly to its solubility and compatibility with various organic solvents. This property makes it an ideal component in formulations requiring controlled release mechanisms or enhanced bioavailability. Recent advancements in drug delivery systems have leveraged the unique properties of this compound to develop more efficient therapeutic agents.
In terms of synthesis, the compound is typically derived from a multi-step process involving alkylation and esterification reactions. The stereochemistry of the double bonds is critical in determining the final product's properties. Recent research has focused on optimizing these reactions to improve yield and purity while minimizing environmental impact.
Applications of (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl acetate span across multiple industries. In the fragrance industry, it is valued for its ability to impart long-lasting floral notes due to its slow degradation under ambient conditions. In cosmetics and personal care products, it serves as a stabilizer and emulsifier. Additionally, its role as a precursor in polymer synthesis has opened new avenues for developing advanced materials with tailored mechanical properties.
Recent studies have also explored the potential of this compound in biotechnology. Its ability to form self-assembled monolayers has been exploited in the development of biosensors and nanotechnology applications. The compound's interaction with biological molecules has been studied extensively using advanced spectroscopic techniques such as NMR and IR spectroscopy.
In conclusion,(2E,E)-3,,trimethyldodeca--trienyl acetate (CAS No 4128-) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure and properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and optimize its synthesis pathways,this compound is poised to play an increasingly important role in modern chemistry.
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